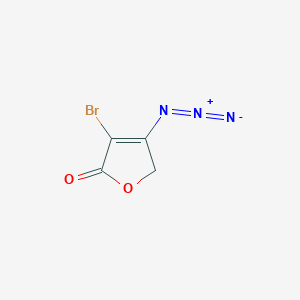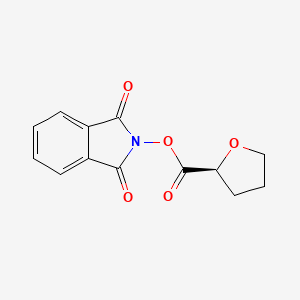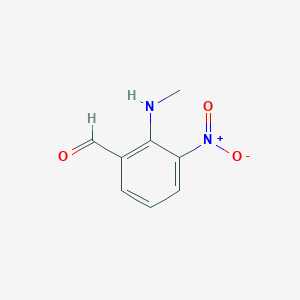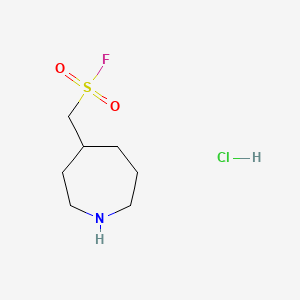
N-ethenyl-N-methylcarbamoylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethenyl-N-methylcarbamoylchloride: is an organic compound with the molecular formula C4H8ClNO . It is a colorless to almost colorless clear liquid that is sensitive to moisture and should be stored under inert gas conditions . This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-ethenyl-N-methylcarbamoylchloride can be synthesized through the reaction of N-methylcarbamoyl chloride with vinyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under precise temperature and pressure conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions: N-ethenyl-N-methylcarbamoylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form N-methylcarbamoyl chloride and vinyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Electrophiles: Such as halogens and acids, are used in addition reactions.
Hydrolysis Conditions: Typically involve aqueous solutions and mild temperatures.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted carbamoyl compounds can be formed.
Addition Products: The addition of electrophiles to the ethenyl group results in different adducts.
Hydrolysis Products: N-methylcarbamoyl chloride and vinyl alcohol.
Applications De Recherche Scientifique
N-ethenyl-N-methylcarbamoylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It is a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-ethenyl-N-methylcarbamoylchloride involves its reactivity with nucleophiles and electrophiles. The molecular targets include various functional groups in organic molecules, leading to the formation of new chemical bonds. The pathways involved in its reactions are typically substitution and addition mechanisms .
Comparaison Avec Des Composés Similaires
- N-methylcarbamoyl chloride
- Vinyl chloride
- Ethylmethylcarbamic chloride
Comparison: N-ethenyl-N-methylcarbamoylchloride is unique due to the presence of both an ethenyl group and a carbamoyl chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, which may only have one reactive group .
Propriétés
Formule moléculaire |
C4H6ClNO |
|---|---|
Poids moléculaire |
119.55 g/mol |
Nom IUPAC |
N-ethenyl-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C4H6ClNO/c1-3-6(2)4(5)7/h3H,1H2,2H3 |
Clé InChI |
CKRIMKVQRRHFSW-UHFFFAOYSA-N |
SMILES canonique |
CN(C=C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)

